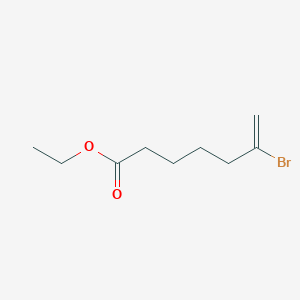

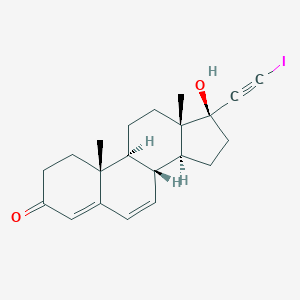

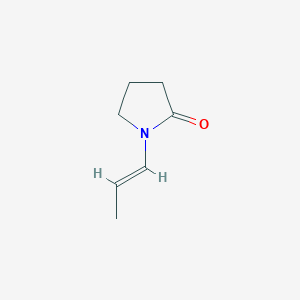

![molecular formula C21H32NaO7P B116346 [(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate CAS No. 156856-30-3](/img/structure/B116346.png)

[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate

Descripción general

Descripción

This compound is a type of organic molecule that contains multiple double bonds (indicated by the E/Z notation in the name), a hydroxy group (-OH), a methyl group (-CH3), and a phosphate group (-PO4). It also contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple double bonds could lead to cis-trans isomerism, where the same atoms are connected in the same order but have a different arrangement in space .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the double bonds could participate in addition reactions, the hydroxy group could be involved in acid-base reactions, and the phosphate group could take part in phosphorylation or dephosphorylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the hydroxy and phosphate groups could make it polar and capable of forming hydrogen bonds, which would affect its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

Protein Phosphatase 2A Inhibition

Cytostatin is a potent inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase that regulates a large variety of signaling pathways in eukaryotic cells . Cytostatin showed potent and specific inhibitory activity against PP2A .

Anticancer Activity

Cytostatin has been considered a potent lead compound for anticancer agents . It mediates anticancer effects by augmenting the tumor-killing activity of natural killer (NK) cells . In particular, inhibitors of PP2A have shown potential anticancer activity .

Cell Adhesion Inhibition

Cytostatin is also known as a novel inhibitor of cell adhesion to components of the extracellular matrix . This property could be useful in preventing the spread of cancer cells, which often involves cell adhesion mechanisms.

Metastasis Suppression

Research has demonstrated that specific PP2A inhibitors, like Cytostatin, can suppress tumor metastasis in animal models . This is achieved by augmenting the tumor-killing activity of NK cells .

Apoptosis Induction

Cytostatin has been found to induce apoptosis, a process of programmed cell death . This property is particularly useful in cancer treatment, where the goal is to induce the death of cancer cells.

Diabetes and Heart Diseases

PP2A, the enzyme that Cytostatin inhibits, has been identified as a therapeutic target in various diseases, including diabetes and heart diseases . Therefore, Cytostatin could potentially be used in the treatment of these conditions.

Mecanismo De Acción

Target of Action

Cytostatin primarily targets Protein Phosphatase 2A (PP2A) . PP2A is a key serine/threonine phosphatase, ubiquitously expressed and regulates a large variety of signaling pathways in eukaryotic cells . It has been identified as a therapeutic target in various diseases, including cancer, heart diseases, neurodegenerative diseases, and diabetes .

Mode of Action

Cytostatin interacts with its target, PP2A, by inhibiting its activity . It has a characteristic structure related to fostriecins, such as a 2,3-unsaturated δ-lactone, which binds to the serine residue near the catalytic center of PP2A and a phosphate group that interacts with the metal ion at the catalytic center of PP2A . This interaction results in the inhibition of PP2A, leading to changes in the cell’s biochemical pathways .

Biochemical Pathways

The inhibition of PP2A by Cytostatin affects several biochemical pathways. PP2A regulates many cellular processes, and its inhibition can lead to changes in these processes . For example, it has been shown that specific inhibitors of PP2A can augment the tumor-killing activity of natural killer (NK) cells .

Result of Action

The inhibition of PP2A by Cytostatin has several molecular and cellular effects. For instance, it has been shown to augment the tumor-killing activity of NK cells . This suggests that Cytostatin could potentially be used as an anticancer agent .

Safety and Hazards

Propiedades

IUPAC Name |

[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNNIEWMPIULRS-SUTYWZMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytostatin | |

CAS RN |

156856-30-3 | |

| Record name | Cytostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156856303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

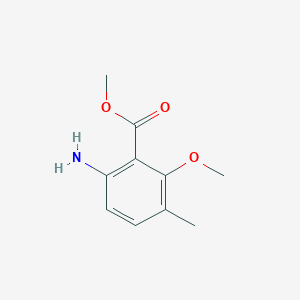

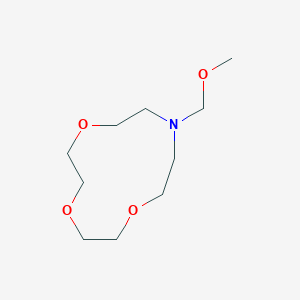

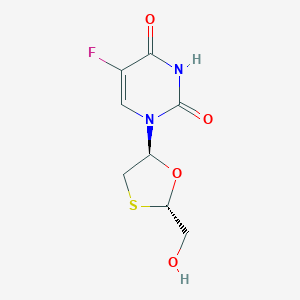

![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)

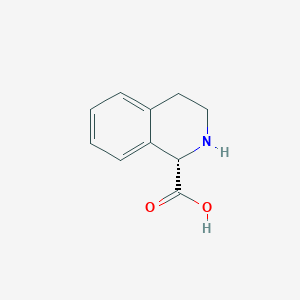

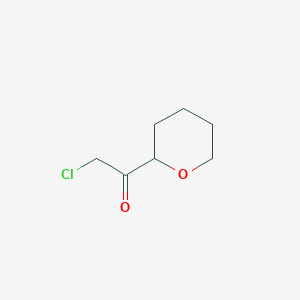

![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)